

SR9011 hydrochloride bioavailability and pharmacokinetics

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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Technical Support Center: SR9011 Hydrochloride

This technical support center provides essential information, frequently asked questions, and troubleshooting guides for researchers utilizing **SR9011 hydrochloride** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR9011 and what is its primary mechanism of action?

SR9011 is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERB α and REV-ERB β .^{[1][2][3]} These receptors are crucial components of the core biological clock machinery that regulates circadian rhythms and various metabolic processes.^{[1][4][5]} By activating REV-ERB, SR9011 modulates the expression of genes involved in lipid and glucose metabolism, inflammation, and fat storage.^{[2][6]} It is important to note that while often discussed alongside Selective Androgen Receptor Modulators (SARMs), SR9011 is not a SARM and does not act on androgen receptors.^{[1][7]} Its effects are primarily driven by its influence on the circadian clock and metabolic pathways.^[1]

Q2: What is the bioavailability and pharmacokinetic profile of SR9011?

The pharmacokinetic profile of SR9011 is characterized by poor oral bioavailability and a short half-life.

- **Bioavailability:** SR9011 has inherently low bioavailability when administered orally.[8][9][10] This means a very small fraction of the compound is absorbed and becomes systemically available when ingested. To improve absorption, methods like micronization of the compound or alternative delivery systems such as transdermal application have been explored.[8][9] For preclinical research, direct administration routes like intraperitoneal (IP) or intravenous (IV) injection are often used to bypass the issue of poor oral absorption.[9]
- **Half-life:** SR9011 has a relatively short half-life, estimated to be around 4 hours.[11] This necessitates multiple daily administrations in animal studies to maintain consistent plasma concentrations and therapeutic effects.[11]

Q3: How is SR9011 metabolized?

In vitro studies using human liver microsomes (HLM) have shown that SR9011 is extensively metabolized, primarily in the liver.[4] These studies have identified up to fourteen different metabolites through liquid chromatography–high resolution mass spectrometry (LC–HRMS).[4][12][13] The metabolic modifications include hydroxylations and other changes to the parent compound structure.[14] The identification of these metabolites is crucial for developing effective methods for its detection in biological samples.[13]

Q4: How can SR9011 be accurately quantified in biological matrices like plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of SR9011 in biological samples such as plasma.[15][16] A validated method for equine plasma has been described, which involves a protein precipitation step using methanol for sample preparation, followed by chromatographic separation and detection using selected reaction monitoring (SRM) mode in the mass spectrometer.[15][16][17] This ensures accurate and reproducible quantification of the compound.

Data Presentation

Table 1: Summary of **SR9011 Hydrochloride** Pharmacokinetic & Physicochemical Properties

Parameter	Value / Description	Source(s)
Mechanism of Action	REV-ERB α and REV-ERB β Agonist	[3][18]
IC ₅₀	~790 nM (REV-ERB α), ~560 nM (REV-ERB β)	[3][18][19]
Oral Bioavailability	Poor	[8][9][11]
Reported Half-life	Approximately 4 hours	[11]
Metabolism	Extensive, primarily in the liver; 14 metabolites identified in vitro.	[4][12]
Solubility	Insoluble in water. Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and Ethanol (~14 mg/mL).	[19][20][21]
Storage	Store powder at -20°C for long-term stability (≥ 4 years).	[20][21]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed with Oral Gavage Administration.

- Root Cause: This is most likely due to the inherently poor oral bioavailability of SR9011.[8][9] The compound is not efficiently absorbed from the gastrointestinal tract into the bloodstream.
- Troubleshooting Steps:
 - Verify Compound Integrity: Ensure the SR9011 used is of high purity and has been stored correctly to prevent degradation.
 - Switch Administration Route: For preclinical animal models, consider switching to an administration route that bypasses first-pass metabolism. Intraperitoneal (IP) injection is a common and effective alternative used in published studies.[22][23]

- Explore Alternative Formulations: If oral administration is necessary, investigate specialized formulations designed to enhance bioavailability, such as micronized powders or lipid-based delivery systems, though these may still be suboptimal.[8]

Issue 2: Difficulty Preparing a Stable and Homogeneous Solution for In Vivo Dosing.

- Root Cause: SR9011 is insoluble in aqueous solutions and requires an appropriate vehicle for administration.[19] Improper preparation can lead to compound precipitation and inaccurate dosing.
- Troubleshooting Steps:
 - Select an Appropriate Solvent System: Based on the administration route, use a validated solvent system. Commercial suppliers and literature suggest several options. For example, a common vehicle for IP injection involves dissolving SR9011 in DMSO first, then diluting with other agents like PEG300, Tween80, and saline or corn oil.[19]
 - Follow a Step-by-Step Solubilization Protocol: Do not mix all components at once. A sequential addition of solvents is often required. See Experimental Protocol 1 for a detailed example.
 - Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before administration. Use fresh DMSO as it can absorb moisture, which reduces solubility.[19]
 - Use Immediately: Prepared formulations, especially those involving mixtures of solvents, should be used immediately to prevent the compound from precipitating out of solution. [19]

Issue 3: Unexpected Biological Effects or Discrepancies with Published Data.

- Root Cause: Some research has suggested that SR9011 and related compounds may exert biological effects that are independent of their activity on REV-ERB receptors.[6][24] These off-target effects could be a confounding factor.
- Troubleshooting Steps:

- Implement Rigorous Controls: Include appropriate control groups in your experimental design. This should include a vehicle-only control group to account for any effects of the delivery solution.
- Consider REV-ERB Knockout Models: To definitively determine if an observed effect is REV-ERB-dependent, experiments using REV-ERB α/β knockout cells or animal models are the gold standard.[\[24\]](#)
- Dose-Response Analysis: Perform a dose-response study to characterize the relationship between the SR9011 concentration and the observed effect. This can help differentiate specific from non-specific effects.
- Review Literature for Off-Target Effects: Stay updated with the latest research on SR9011 to be aware of any newly identified off-target activities.

Experimental Protocols

Protocol 1: Preparation of SR9011 for Intraperitoneal (IP) Injection in Mice

This protocol is based on common vehicle formulations for water-insoluble compounds used in preclinical research.

- Materials:
 - **SR9011 hydrochloride** powder
 - Dimethyl sulfoxide (DMSO), fresh and high-purity
 - PEG300 (Polyethylene glycol 300)
 - Tween 80 (Polysorbate 80)
 - Sterile Saline (0.9% NaCl) or ddH₂O
- Methodology (Example for a 10 mg/mL solution):
 - Weigh the required amount of SR9011 powder.

- Prepare a vehicle mixture. For a final volume of 1 mL, the vehicle may consist of: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
- First, dissolve the SR9011 powder in DMSO (e.g., add 100 μ L of DMSO to 10 mg of SR9011). Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
- Add the PEG300 (400 μ L) to the DMSO-SR9011 solution and mix thoroughly until homogeneous.
- Add the Tween 80 (50 μ L) and mix again until the solution is clear.
- Finally, add the saline (450 μ L) dropwise while mixing to bring the solution to the final volume of 1 mL.
- Administer the freshly prepared solution to the animals at the desired dosage (e.g., for a 100 mg/kg dose in a 25g mouse, inject 250 μ L of the 10 mg/mL solution).

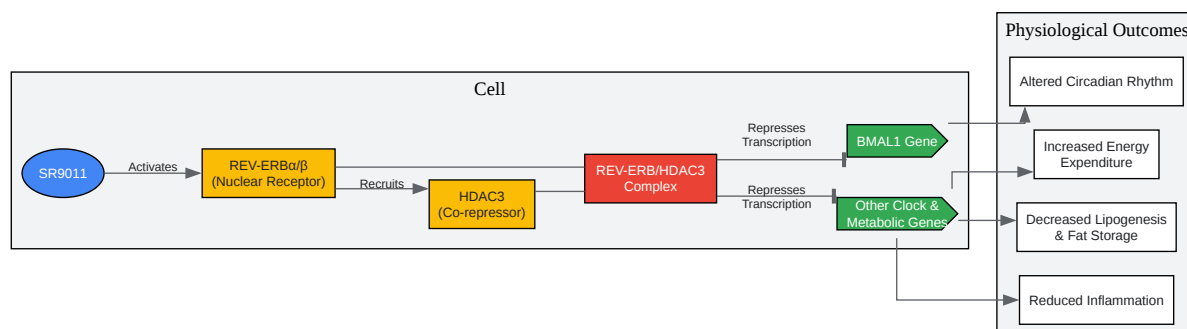
Protocol 2: General Workflow for In Vitro Metabolism Study

This protocol outlines the key steps for assessing SR9011 metabolism using Human Liver Microsomes (HLM).

- Materials:
 - **SR9011 hydrochloride**
 - Pooled Human Liver Microsomes (HLM)
 - NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
 - Phosphate buffer (e.g., 0.1 M, pH 7.4)
 - Acetonitrile or Methanol (for quenching)
- Methodology:

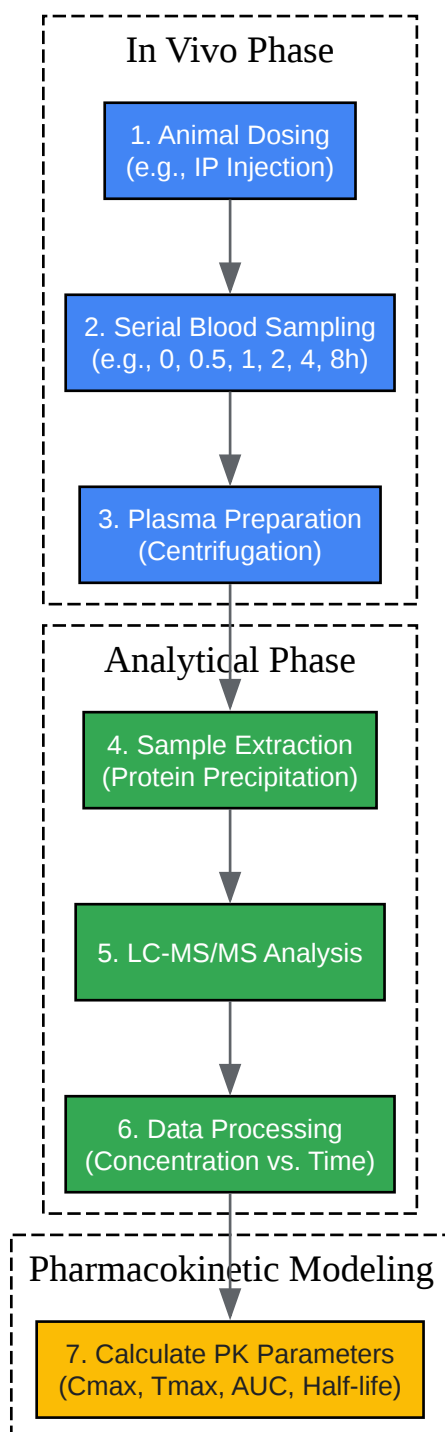
- Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to reach thermal equilibrium.
- Initiate Reaction: Add SR9011 (typically dissolved in a small amount of DMSO) to the mixture to start the metabolic reaction. The final concentration of DMSO should be low (<1%) to avoid inhibiting enzymatic activity.
- Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins and stops all enzymatic activity.
- Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
- Analysis: Collect the supernatant and analyze it using LC-HRMS to identify and quantify the parent SR9011 and its metabolites.[\[4\]](#)[\[12\]](#)

Mandatory Visualizations



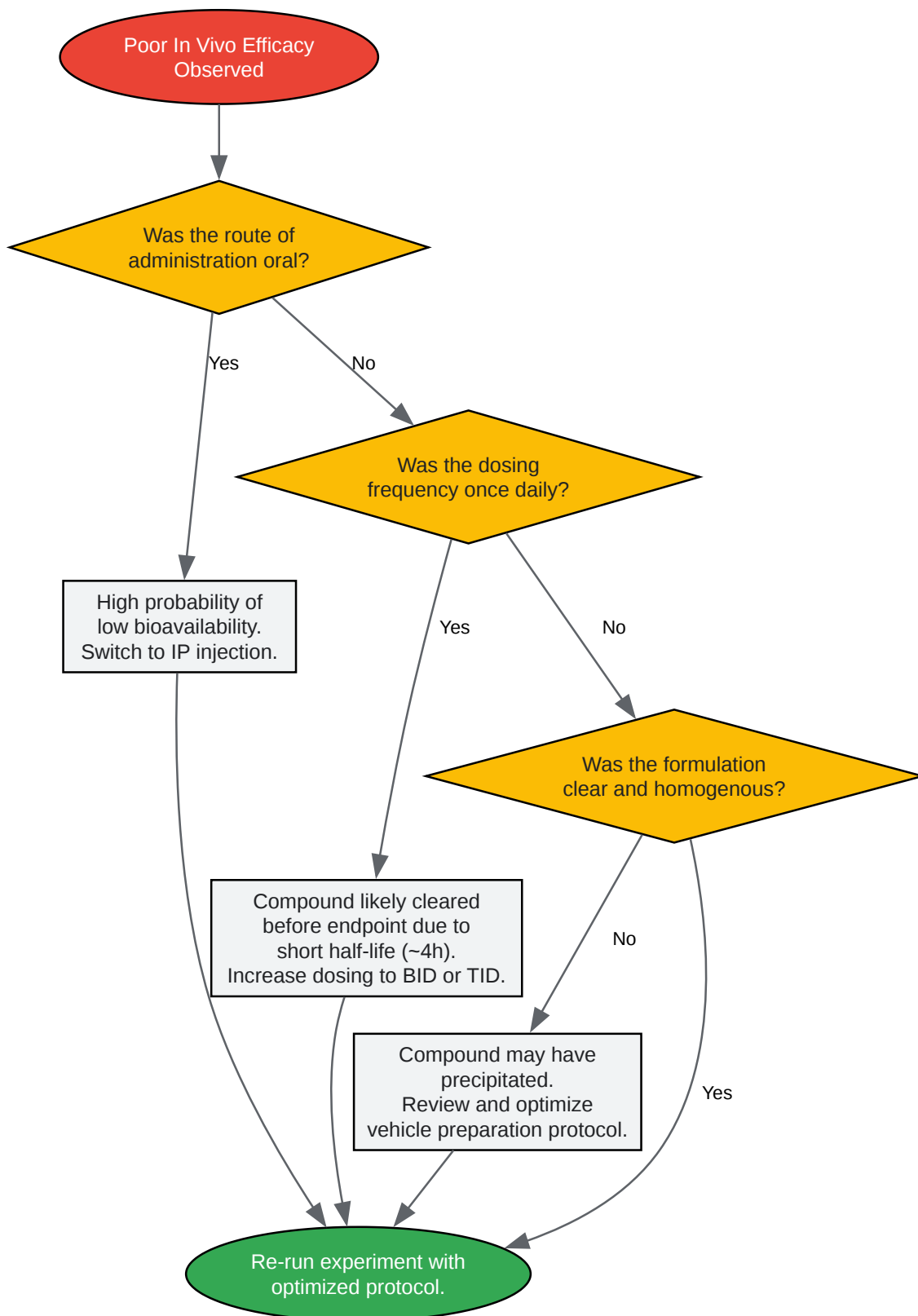
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Caption: SR9011 activates REV-ERB, leading to gene repression and metabolic changes.



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Caption: Workflow for conducting an in vivo pharmacokinetic study of SR9011.



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Caption: Troubleshooting logic for addressing poor in vivo efficacy of SR9011.

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